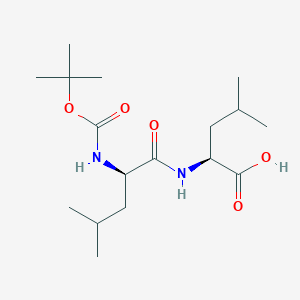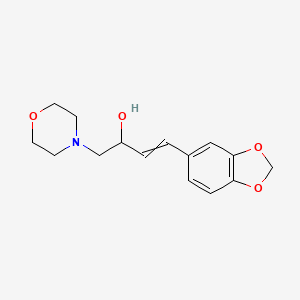![molecular formula C15H13ClO B8275354 1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one](/img/structure/B8275354.png)
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one is an organic compound with the molecular formula C15H13ClO It is a derivative of phenylpropanone, where one of the phenyl rings is substituted with a chlorine atom at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-chlorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the para position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)benzoic acid.
Reduction: 4-(4-Chlorophenyl)phenylpropan-2-ol.
Substitution: 4-(4-Methoxyphenyl)phenylpropan-2-one.
Wissenschaftliche Forschungsanwendungen
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
Industry: It serves as a precursor for the synthesis of dyes, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the phenyl rings can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenylacetone: Similar structure but lacks the second phenyl ring.
4-Chlorobenzophenone: Contains a similar chlorophenyl group but with a different carbonyl placement.
4-Chlorophenylpropan-2-ol: The reduced form of 1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one.
Uniqueness
This compound is unique due to the combination of the chlorophenyl and phenyl groups attached to the propanone backbone. This structure provides distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C15H13ClO |
|---|---|
Molekulargewicht |
244.71 g/mol |
IUPAC-Name |
1-[4-(4-chlorophenyl)phenyl]propan-2-one |
InChI |
InChI=1S/C15H13ClO/c1-11(17)10-12-2-4-13(5-3-12)14-6-8-15(16)9-7-14/h2-9H,10H2,1H3 |
InChI-Schlüssel |
KEKVDFRIGRPWHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(4-(3-chloropyrazin-2-yloxy)-2-fluorophenyl)benzo[d]thiazol-2-amine](/img/structure/B8275329.png)





